Ethyl 2-methyl-2-phenoxypropanoate

Lipoprotein lipase inhibition Fibrate pharmacology Triglyceride metabolism

Ethyl 2-methyl-2-phenoxypropanoate (CAS 18672-04-3, C₁₂H₁₆O₃, MW 208.25), also known as Deschloroclofibrate or 2-phenoxyisobutyric acid ethyl ester, is a phenoxyalkanoic acid ester belonging to the fibrate scaffold class. It is the direct dechlorinated analog of the clinically established hypolipidemic drug clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropionate), differing solely by the absence of the 4-chloro substituent on the phenyl ring.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 18672-04-3
Cat. No. B097766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-2-phenoxypropanoate
CAS18672-04-3
SynonymsETHYL 2-METHYL-2-PHENOXYPROPANOATE
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)OC1=CC=CC=C1
InChIInChI=1S/C12H16O3/c1-4-14-11(13)12(2,3)15-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
InChIKeyWGIIOGRUHSJKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methyl-2-Phenoxypropanoate (CAS 18672-04-3): Core Structural & Functional Profile for Scientific Procurement


Ethyl 2-methyl-2-phenoxypropanoate (CAS 18672-04-3, C₁₂H₁₆O₃, MW 208.25), also known as Deschloroclofibrate or 2-phenoxyisobutyric acid ethyl ester, is a phenoxyalkanoic acid ester belonging to the fibrate scaffold class [1]. It is the direct dechlorinated analog of the clinically established hypolipidemic drug clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropionate), differing solely by the absence of the 4-chloro substituent on the phenyl ring [2]. This structural distinction confers differentiated physicochemical properties (boiling point 271.9 °C at 760 mmHg, density 1.043 g/cm³) and fundamentally alters its biological activity profile, synthetic reactivity, and toxicological signature relative to its chlorinated comparator . The compound functions primarily as a versatile synthetic intermediate in medicinal chemistry, serving as a key building block for β₃-adrenoceptor agonists, PRMT5 inhibitors, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, rather than as a finished active pharmaceutical ingredient [3].

Why Clofibrate and Other Fibrate Esters Cannot Be Interchanged with Ethyl 2-Methyl-2-Phenoxypropanoate in Research & Development


The fibrate ester class exhibits profound structure-dependent divergence in both biological target engagement and synthetic utility that precludes generic substitution. Ethyl 2-methyl-2-phenoxypropanoate occupies a distinct niche: its unsubstituted phenyl ring preserves electrophilic aromatic substitution (EAS) reactivity at the para-position, enabling Friedel-Crafts acylation chemistry that is sterically and electronically deactivated in the 4-chloro-bearing clofibrate scaffold [1]. In biological systems, the absence of the 4-chloro substituent markedly attenuates peroxisome proliferator-activated receptor alpha (PPARα)-mediated peroxisome proliferation — a class-defining liability of clofibrate that led to its clinical restriction — while simultaneously reducing human lipoprotein lipase (LPL) inhibitory potency by approximately 32% relative to clofibric acid [2][3]. These differentiated properties mean that selecting ethyl 2-methyl-2-phenoxypropanoate over clofibrate or other fibrate esters is not a matter of interchangeability but of fit-for-purpose specification: the deschloro compound is preferentially suited when downstream synthetic diversification via EAS is required, when reduced peroxisome proliferation liability is desired in pharmacological probes, or when a dechlorinated reference standard is needed for structure-activity relationship (SAR) dissection of fibrate pharmacology [4].

Quantitative Differentiation Evidence for Ethyl 2-Methyl-2-Phenoxypropanoate vs. Closest Analogs: Head-to-Head, Cross-Study & Class-Level Data


Human Lipoprotein Lipase (LPL) Inhibition: Deschloro Analog (Compound 7) vs. Clofibric Acid (Compound 2) in a Direct Head-to-Head In Vitro Comparison

In a direct head-to-head in vitro comparison using a carbonyl-labeled triolein-¹⁴C assay system with human postheparin serum LPL, the deschloro analog (racemic 2-methyl-2-phenoxypropionic acid, designated Compound 7, the free acid form of ethyl 2-methyl-2-phenoxypropanoate) produced 33.1 ± 2.3% inhibition of LPL activity, compared to 48.8 ± 3.3% inhibition by clofibric acid (Compound 2, the 4-chloro-substituted comparator) at the same tested concentration range [1]. This represents a 32.2% relative reduction in LPL inhibitory potency upon removal of the 4-chloro substituent. For context, the prodrug clofibrate (Compound 1, the ethyl ester of clofibric acid) demonstrated dose-dependent inhibition across a 4.67–467 µmol/mL range, with the free acid form being the pharmacologically relevant species due to rapid in vivo and in vitro esterase-mediated hydrolysis [1]. The deschloro acid thus exhibits a measurably attenuated interaction with the LPL target relative to the chlorinated clinical fibrate.

Lipoprotein lipase inhibition Fibrate pharmacology Triglyceride metabolism

Hepatic Peroxisome Proliferation SAR: Quantitative Evidence That the 4-Chloro Substituent Is Required for Optimal Peroxisomal Enzyme Induction

A systematic structure-activity relationship study by Esbenshade et al. (1990) examined a chemical series of phenoxyacetic acid derivatives for peroxisome proliferation in vivo (cholesterol-fed rats, 0.6 mmol/kg/day for 7 days) and in vitro (primary rat hepatocyte cultures, 0.03–1.0 mM, 72 h exposure) [1]. Peroxisome proliferation was quantified via two independent enzymatic markers: peroxisomal fatty acyl-CoA oxidase (FACO) activity and microsomal laurate hydroxylase (LH) activity. Clofibric acid (CPIB) produced 4.7- to 12.9-fold increases in hepatic FACO and 2.9- to 6.1-fold increases in LH activities in vivo. Critically, the authors established that optimal induction of both FACO and LH in rat hepatocyte cultures required three structural features: (1) a chlorine atom at the 4-position of the phenyl ring, (2) a dimethyl or mono-ethyl substitution at the α-carbon of the carboxylic acid side chain, and (3) an S(−) orientation for chiral analogues with a mono-ethyl group [1]. The deschloro scaffold — lacking the obligatory 4-chloro substituent — is therefore predicted, by class-level SAR inference, to exhibit substantially attenuated peroxisome proliferation relative to clofibric acid. This inference is corroborated by the parallel finding that Compound 7 (deschloro) showed reduced LPL inhibition in the Whayne & Witiak (1973) study, consistent with the broadly dampened pharmacology of the dechlorinated scaffold [2].

Peroxisome proliferation PPARα pharmacology Fibrate toxicology

Synthetic Intermediate Utility: Friedel-Crafts Acylation Reactivity Enabled by the Unsubstituted Phenyl Ring vs. Clofibrate

Ethyl 2-methyl-2-phenoxypropanoate serves as the critical penultimate intermediate in a published synthesis route for β₃-adrenoceptor agonists targeting urinary incontinence [1]. In this route, the compound undergoes Friedel-Crafts acylation with bromoacetyl bromide (XV) in the presence of AlCl₃ to install a bromoacetyl group at the para-position of the phenoxy ring, yielding ethyl 2-[4-(2-bromoacetyl)phenoxy]-2-methylpropanoate (XVI) [1]. This electrophilic aromatic substitution reaction is fundamentally enabled by the unsubstituted para-position of the phenyl ring — the same position occupied by the electron-withdrawing chlorine atom in clofibrate. In clofibrate, the 4-chloro substituent deactivates the ring toward further electrophilic attack and sterically blocks para-functionalization, precluding this entire synthetic sequence [2]. The deschloro compound thus provides a synthetically permissive scaffold for late-stage diversification via EAS chemistry. The downstream product, after ketone reduction and further elaboration, yields the pharmacologically active β₃-adrenoceptor agonist species, demonstrating that the deschloro intermediate is not merely a clofibrate analog but an enabling building block for a distinct therapeutic class [1].

Friedel-Crafts acylation β₃-adrenoceptor agonists Electrophilic aromatic substitution

Physicochemical Property Differentiation: Molecular Weight, Boiling Point, and Density vs. Clofibrate

The removal of the 4-chloro substituent from the clofibrate scaffold produces measurable differences in key physicochemical properties that impact both handling and formulation. Ethyl 2-methyl-2-phenoxypropanoate (C₁₂H₁₆O₃) has a molecular weight of 208.25 g/mol, a boiling point of 271.9 °C at 760 mmHg, and a density of 1.043 g/cm³ . In comparison, clofibrate (C₁₂H₁₅ClO₃) has a molecular weight of 242.70 g/mol — a 34.45 g/mol (16.5%) increase attributable entirely to the chlorine atom — and correspondingly higher boiling point and density [1]. The lower molecular weight of the deschloro compound confers improved atom economy when used as a synthetic building block: each gram of product contains approximately 16.5% more molecules (5.76 mmol/g for the target compound vs. 4.80 mmol/g for clofibrate). The boiling point difference (271.9 °C vs. an estimated ~295 °C for clofibrate) may influence distillation-based purification strategies. Purity specifications from commercial suppliers range from ≥95% (BOC Sciences) to ≥98% (Chemscene, Chemsrc), with the compound typically supplied as a crystalline solid or liquid depending on storage conditions .

Physicochemical properties Molecular weight Boiling point Procurement specification

Tri-Liquid-Phase Catalysis Synthesis Optimization: Process-Specific Evidence for Industrial-Scale Production Feasibility

The synthesis of 2-phenoxyisobutyric acid ethyl ester (ROPh, identical to ethyl 2-methyl-2-phenoxypropanoate) has been specifically optimized using tri-liquid-phase catalysis (TLPC), a process engineering approach documented in a two-part study by Hsiao and Weng (1999–2000) [1][2]. In this system, 2-bromoisobutyric acid ethyl ester (organic substrate) reacts with sodium phenolate (aqueous nucleophile) using tetra-n-butylammonium bromide as phase-transfer catalyst, without requiring a hard base. The first part of the study established that optimal third-liquid-phase formation — critical for reaction rate — occurs with 10–15 mmol total NaOPh and QBr, a QBr mole fraction of 0.3–0.5, in an n-heptane/water solvent system with added NaBr salt [1]. The second part examined batch reactor kinetics, evaluating the effects of agitation speed, temperature, catalyst loading, and reactant ratios on conversion and selectivity [2]. While direct comparative yield data for alternative synthesis methods (e.g., conventional two-phase PTC, homogeneous base-mediated coupling) are not tabulated in the available excerpts, the dedicated optimization of TLPC for this specific compound demonstrates that its industrial-scale production has been the subject of targeted process research — a level of manufacturing attention not commonly documented for minor fibrate analogs [1]. The anti-cholesterol and anti-triglyceride properties of this ether ester class are explicitly noted as the motivating application for developing efficient synthetic methodology [1].

Tri-liquid-phase catalysis Phase-transfer catalysis Process chemistry Ether ester synthesis

High-Value Application Scenarios for Ethyl 2-Methyl-2-Phenoxypropanoate (CAS 18672-04-3) in Research & Industrial Settings


Medicinal Chemistry: Synthesis of para-Functionalized β₃-Adrenoceptor Agonists via Friedel-Crafts Acylation

Ethyl 2-methyl-2-phenoxypropanoate is the established intermediate for constructing β₃-adrenoceptor agonist pharmacophores, as demonstrated by Hirabayashi et al. (2001) in the synthesis of 2-{4-[2-(2-hydroxy-2-phenylethylamino)ethyl]phenoxy}-2-methylpropanoic acid derivatives [1]. The unsubstituted para-position of the phenyl ring enables Friedel-Crafts acylation with bromoacetyl bromide / AlCl₃, a transformation that is sterically and electronically blocked in clofibrate due to its 4-chloro substituent. The resulting phenacyl bromide intermediate undergoes ketone reduction and amine coupling to yield the final β₃-adrenoceptor agonist. This synthetic route is not accessible using clofibrate as starting material, making the deschloro compound the mandatory procurement choice for research groups pursuing this target class [1].

Pharmacological Probe Development: Fibrate SAR Studies Requiring a Dechlorinated Reference Scaffold

For research programs dissecting the contribution of the 4-chloro substituent to fibrate pharmacology, ethyl 2-methyl-2-phenoxypropanoate (or its hydrolyzed free acid form) serves as the essential dechlorinated reference compound. The Whayne & Witiak (1973) study established that removal of the 4-Cl group reduces human LPL inhibition from 48.8% to 33.1% (a 32% relative reduction), while Esbenshade et al. (1990) demonstrated that the 4-Cl substituent is a structural requirement for optimal peroxisome proliferation [2][3]. These quantitative SAR data points make the deschloro compound the indispensable negative-control scaffold in any systematic fibrate SAR campaign, enabling researchers to benchmark the pharmacological contribution of chlorine substitution across multiple endpoints (LPL inhibition, FACO/LH induction, lipid lowering) [2][3].

Process Chemistry & Scale-Up: Tri-Liquid-Phase Catalysis Manufacturing of Phenoxyisobutyric Acid Esters

The dedicated process optimization studies by Hsiao and Weng (1999–2000) provide a peer-reviewed technical foundation for the industrial-scale production of ethyl 2-methyl-2-phenoxypropanoate via tri-liquid-phase catalysis [4]. The documented optimal conditions — QBr mole fraction 0.3–0.5, NaOPh + QBr total 10–15 mmol, n-heptane/water solvent system with NaBr additive — offer process chemists a validated starting point for scale-up. This compound's anti-cholesterol and anti-triglyceride properties, noted in the motivating rationale for the TLPC studies, further support its relevance as a target for process development in the context of lipid-modulating agent synthesis [4].

Patent-Driven Drug Discovery: PRMT5 and 11β-HSD1 Inhibitor Programs Requiring Phenoxyisobutyrate Building Blocks

Ethyl 2-methyl-2-phenoxypropanoate is explicitly disclosed as a synthetic intermediate in multiple patent families covering PRMT5 inhibitors (Epizyme, Inc., US Patent Application 2014/0228370 A1 and related filings) and 11β-hydroxysteroid dehydrogenase type 1 inhibitors for metabolic syndrome and type 2 diabetes . In these patent disclosures, the phenoxyisobutyrate ester serves as a modular building block whose ethyl ester can be hydrolyzed to the free acid for further coupling, while the unsubstituted phenyl ring permits late-stage functionalization not possible with halogenated fibrate scaffolds. Procurement of this specific CAS-registered intermediate ensures fidelity to the disclosed synthetic routes in the patent literature, which is critical for freedom-to-operate evaluations and competitive intelligence .

Quote Request

Request a Quote for Ethyl 2-methyl-2-phenoxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.